2,5-Dimethylphenyltriethoxysilane
Description
2,5-Dimethylphenyltriethoxysilane is an organosilicon compound featuring a phenyl ring substituted with methyl groups at the 2- and 5-positions, linked to a triethoxysilyl group. This structure confers unique reactivity and applications, particularly as a coupling agent in polymer composites or surface modification due to its hydrolyzable ethoxy groups and aromatic backbone .
Properties
Molecular Formula |
C14H24O3Si |
|---|---|
Molecular Weight |
268.42 g/mol |
IUPAC Name |
(2,5-dimethylphenyl)-triethoxysilane |
InChI |
InChI=1S/C14H24O3Si/c1-6-15-18(16-7-2,17-8-3)14-11-12(4)9-10-13(14)5/h9-11H,6-8H2,1-5H3 |
InChI Key |
YWXHKKIHJXBMCF-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=C(C=CC(=C1)C)C)(OCC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
2,5-Bis(triethoxysilyl)thiophene
- Structure : Contains a thiophene (sulfur-containing heterocycle) substituted with triethoxysilyl groups at the 2- and 5-positions .
- Key Differences: Aromatic Core: Thiophene vs. phenyl. The sulfur atom in thiophene enhances electron delocalization, making it suitable for conductive materials. Functionality: Dual triethoxysilyl groups vs. a single group in 2,5-Dimethylphenyltriethoxysilane.
- Applications : Primarily used in organic electronics (e.g., OLEDs) due to thiophene’s conductive properties .
| Property | This compound | 2,5-Bis(triethoxysilyl)thiophene |
|---|---|---|
| Aromatic Core | Phenyl (C₆H₅) | Thiophene (C₄H₃S) |
| Silyl Groups | 1 triethoxysilyl | 2 triethoxysilyl |
| Electron Delocalization | Moderate (phenyl) | High (thiophene) |
| Primary Application | Polymer coupling agent | Organic electronics |
(2,5-Dichlorophenyl)ethynylsilane
- Structure : Features a dichlorophenyl group (Cl at 2- and 5-positions) linked to a trimethylsilyl group via an ethynyl bridge .
- Key Differences: Substituents: Chlorine atoms increase electronegativity and steric hindrance compared to methyl groups. Silyl Group: Trimethylsilyl (non-hydrolyzable) vs. triethoxysilyl (hydrolyzable). This renders the compound moisture-stable but less reactive in sol-gel processes. Ethynyl Bridge: Enables conjugation for click chemistry or cross-coupling reactions.
- Applications : Likely used as a synthetic intermediate in pharmaceuticals or agrochemicals .
| Property | This compound | (2,5-Dichlorophenyl)ethynylsilane |
|---|---|---|
| Substituents | Methyl (-CH₃) | Chlorine (-Cl) |
| Silyl Group Reactivity | Hydrolyzable (triethoxysilyl) | Non-reactive (trimethylsilyl) |
| Functional Bridge | None | Ethynyl (-C≡C-) |
| Primary Application | Surface modification | Synthetic intermediates |
2-(2,5-Dimethoxyphenyl)ethylamine
- Structure : A phenethylamine derivative with methoxy groups at the 2- and 5-positions .
- Key Differences :
- Functional Group : Ethylamine (-CH₂CH₂NH₂) vs. triethoxysilyl. The amine group introduces basicity and biological activity.
- Substituents : Methoxy (-OCH₃) vs. methyl (-CH₃). Methoxy groups are electron-donating, altering electronic properties.
- Applications : Primarily in neuroscience research (e.g., as a serotonin receptor agonist) .
| Property | This compound | 2-(2,5-Dimethoxyphenyl)ethylamine |
|---|---|---|
| Functional Group | Triethoxysilyl (-Si(OCH₂CH₃)₃) | Ethylamine (-CH₂CH₂NH₂) |
| Substituent Electronic Effect | Electron-donating (methyl) | Electron-donating (methoxy) |
| Primary Application | Material science | Pharmacological research |
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